

Application Notes and Protocols for In Vivo Administration of Rapamycin

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Compound of Interest

Compound Name: Madmp

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Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound widely recognized for its potent immunosuppressive and anti-proliferative properties.^[1] It is a pivotal tool in preclinical research, extensively utilized in animal models to explore its therapeutic potential in aging, cancer, and metabolic diseases.^[1] The primary mechanism of action for rapamycin involves the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.^[1] Rapamycin, in conjunction with its intracellular receptor FKBP12, directly binds to and inhibits the mTOR Complex 1 (mTORC1).^{[1][2]}

These application notes provide comprehensive protocols for the preparation and administration of rapamycin for in vivo studies, with a focus on rodent models. The information is intended to guide researchers in designing and executing their experimental protocols.

Data Presentation: Rapamycin Dosage and Administration

The effective dosage and administration schedule for rapamycin can vary considerably depending on the animal model, the research question, and the desired biological outcome. The following tables summarize commonly reported dosages from the literature.

Table 1: Rapamycin Dosage in Mouse Models

Administration Route	Dosage Range	Dosing Frequency	Vehicle/Formulation	Observed Effects & Notes
Intraperitoneal (IP)	1.5 - 8 mg/kg	Daily, every other day, or once every 5 days[1][3]	10% PEG400, 10% Tween 80 in ddH ₂ O or saline	Lifespan extension and attenuation of mitochondrial disease symptoms have been reported. Higher doses may lead to reduced weight gain. A single injection was sufficient to cause a long-term reduction in body weight for at least 10 weeks.[1]
Oral (in diet)	14 - 378 ppm	Continuous	Microencapsulated in food[1]	A dose-dependent increase in lifespan and a reduction in developmental weight gain have been observed. The 14 ppm dose is common for lifespan studies.[1][3]
Oral (gavage)	0.4 - 8 mg/kg	Daily	Suspension or unspecified	Resulted in a linear increase in whole blood and

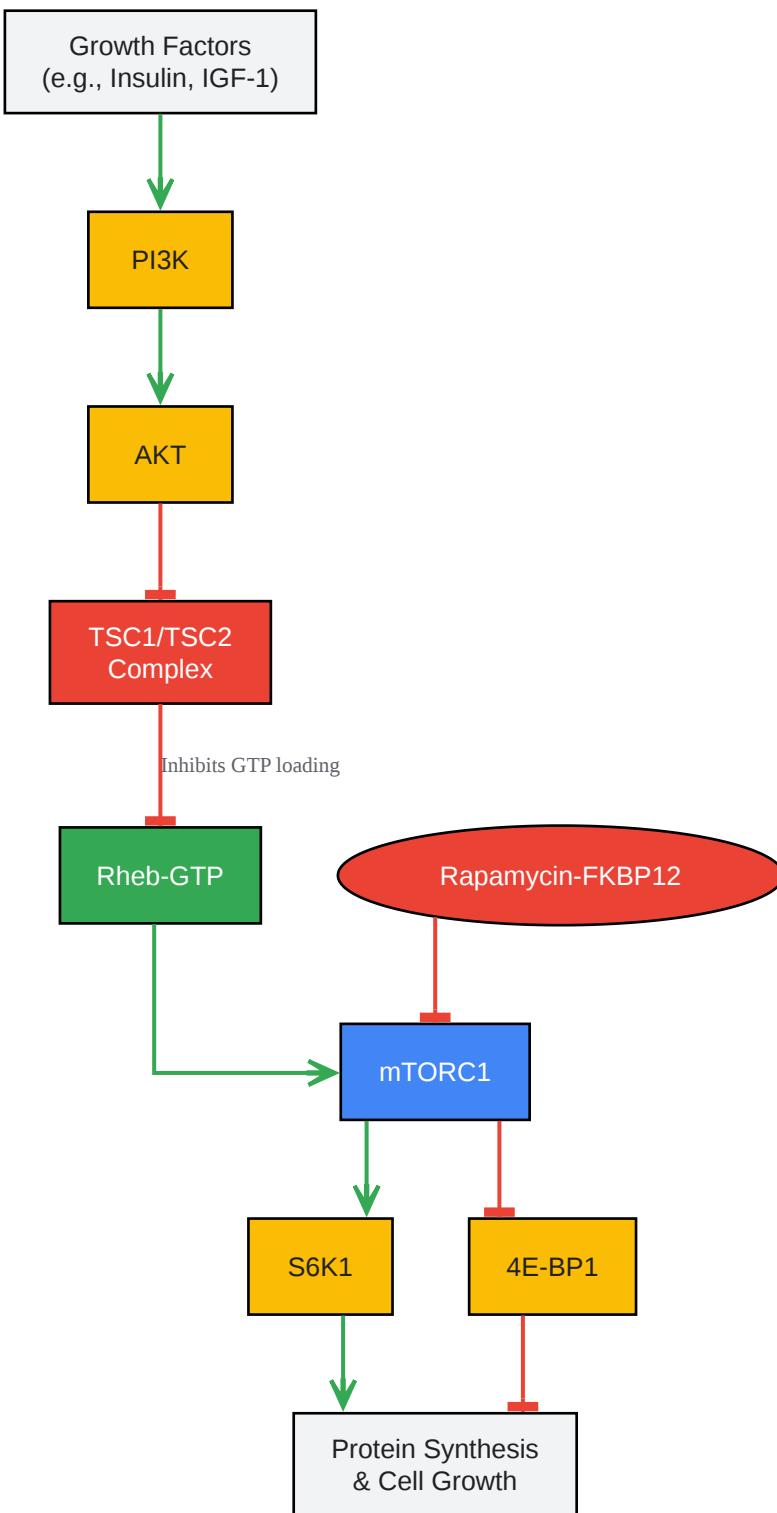
					tissue concentrations with dose.[1][4]
Intravenous (IV)	0.04 - 0.4 mg/kg/day (continuous infusion) or 10 - 100 mg/kg (prodrug, rapid injection)	Continuous for 14 days or single injection	Not specified or water-soluble prodrug	Showed a non-linear relationship between dose and tissue concentrations. The prodrug exhibited dose-dependent pharmacokinetics with a half-life of 2.1 - 4.8 hours.[1][5]	
Subcutaneous (SC)	1 mg/kg	Daily	0.2% Carboxymethyl cellulose (CMC)	This route of administration can improve bioavailability over oral delivery by avoiding first-pass metabolism.[6]	

Table 2: Rapamycin Dosage in Other Animal Models

Animal Model	Administration Route	Dosage Range	Dosing Frequency	Observed Effects & Notes
Rat	Oral (intragastric)	0.5 mg/kg	Single dose	Readily excreted into the milk of lactating rats.[1]
Rabbit	Intravenous (IV)	0.05 and 0.5 mg/kg	Single dose	Pharmacokinetics appear to be nonlinear, with a terminal half-life of > 13 hours.[7]
Dog	Oral	0.1 mg/kg	Daily	Achieved therapeutic blood concentrations, although a steady-state concentration was not reached after 5 days.[8]
Dog	Intramuscular (IM)	up to 0.08 mg/kg	Daily	Resulted in dose-dependent exposure.[1][9]

Signaling Pathway

The mTOR signaling pathway is a critical regulator of cellular processes, with wide-reaching implications in health and disease.[10] Rapamycin specifically inhibits mTORC1, which is sensitive to this compound, while mTORC2 is generally less sensitive to acute rapamycin exposure.[10][11]

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Simplified mTORC1 signaling cascade and the inhibitory action of Rapamycin.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection

This protocol is based on commonly used formulations for delivering rapamycin in mice.

1. Materials:

- Rapamycin powder
- 100% Ethanol (Anhydrous)
- Polyethylene glycol 400 (PEG400)
- Polysorbate 80 (Tween 80)
- Sterile deionized water (ddH₂O) or saline
- Sterile microcentrifuge tubes
- Vortex mixer
- 0.22 µm syringe filter
- Sterile syringes and needles (e.g., 25-27 gauge)

2. Preparation of Rapamycin Solution (e.g., 1 mg/mL):

- Prepare Stock Solution: Aseptically weigh the required amount of rapamycin powder. Dissolve the rapamycin in 100% ethanol to create a concentrated stock solution (e.g., 50 mg/mL).^[2] Ensure it is fully dissolved.
- Prepare Vehicle Solution: A common vehicle consists of 10% PEG400 and 10% Tween 80.^[1]
- Prepare Final Dosing Solution: On the day of injection, thaw the rapamycin stock solution. Add the rapamycin stock solution to the vehicle and vortex thoroughly until the solution is clear and homogenous.^[1] Bring the solution to the final volume with sterile ddH₂O or saline.
- Vehicle Control: Prepare a vehicle control solution following the same procedure but without adding rapamycin.

- Sterilization: Sterile-filter the final working solution using a 0.22 µm syringe filter.[2]

3. Administration:

- Calculate the required injection volume based on the animal's most recent body weight and the desired dosage.
- Gently restrain the mouse and administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring internal organs.
- Aspirate gently to ensure no fluid is drawn back, which would indicate improper placement. [2]
- Inject the calculated volume smoothly and withdraw the needle.
- Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: Oral Administration in Diet

This method is suitable for long-term studies to ensure continuous drug exposure.

1. Materials:

- Microencapsulated rapamycin
- Powdered or pelleted rodent chow
- Food mixer
- Control microcapsules (placebo)

2. Diet Preparation:

- Calculate the amount of microencapsulated rapamycin needed to achieve the desired concentration in the feed (e.g., 14 ppm).[1]
- Thoroughly mix the calculated amount of microencapsulated rapamycin with the rodent chow using a food mixer to ensure homogenous distribution.

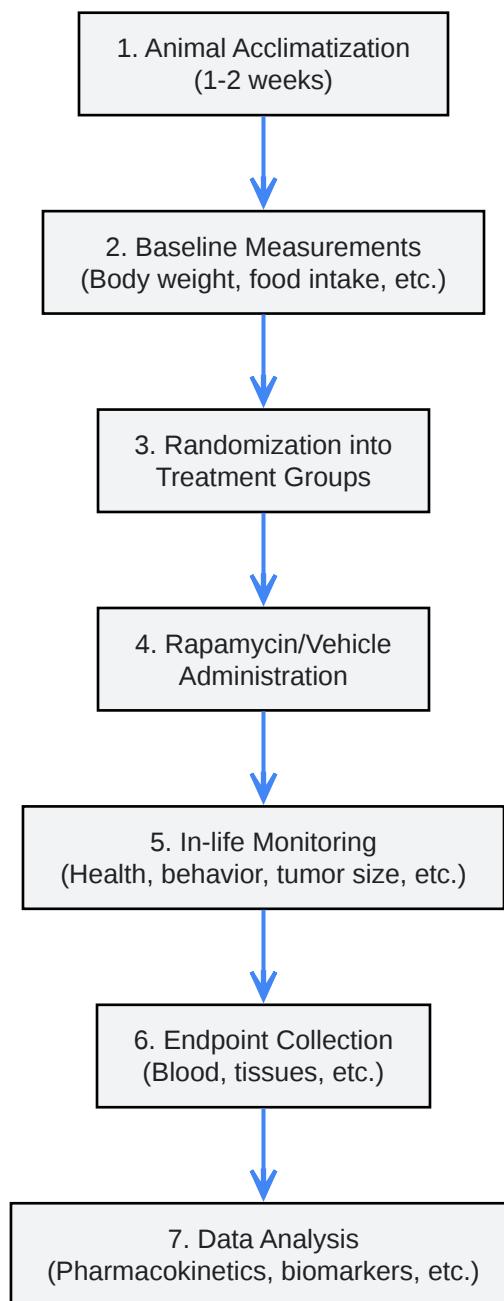
- Prepare a control diet by mixing the chow with empty microcapsules.
- Store the prepared diets in airtight containers at 4°C to maintain stability.

3. Administration:

- Provide the rapamycin-containing diet and the control diet to the respective animal groups ad libitum.
- Monitor food consumption regularly to estimate the actual drug intake.
- Replace the medicated and control food with a fresh batch at regular intervals (e.g., weekly) to ensure drug potency.

Experimental Workflow

The following diagram outlines a generalized workflow for an in vivo study involving rapamycin.



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A generalized workflow for an in vivo study involving Rapamycin.

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